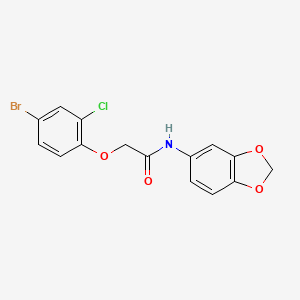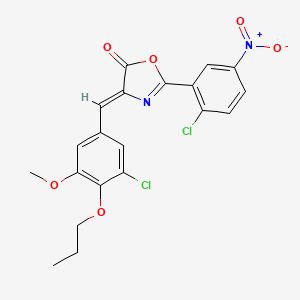
N-1,3-benzodioxol-5-yl-2-(4-bromo-2-chlorophenoxy)acetamide
Vue d'ensemble
Description
N-1,3-benzodioxol-5-yl-2-(4-bromo-2-chlorophenoxy)acetamide, also known as BDA, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. BDA is a white crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide.
Mécanisme D'action
N-1,3-benzodioxol-5-yl-2-(4-bromo-2-chlorophenoxy)acetamide's mechanism of action is thought to be due to its ability to inhibit the activity of various enzymes, including monoamine oxidase A and histone deacetylase. This inhibition leads to increased levels of neurotransmitters in the brain and altered gene expression in cancer cells, respectively.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-2-(4-bromo-2-chlorophenoxy)acetamide's biochemical and physiological effects have been studied in various in vitro and in vivo models. In vitro studies have shown that N-1,3-benzodioxol-5-yl-2-(4-bromo-2-chlorophenoxy)acetamide can inhibit the activity of monoamine oxidase A and histone deacetylase, as well as alter the expression of various genes in cancer cells. In vivo studies have shown that N-1,3-benzodioxol-5-yl-2-(4-bromo-2-chlorophenoxy)acetamide can cross the blood-brain barrier and increase levels of neurotransmitters in the brain, as well as inhibit the growth of various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-1,3-benzodioxol-5-yl-2-(4-bromo-2-chlorophenoxy)acetamide in lab experiments is its ability to selectively inhibit the activity of certain enzymes, such as monoamine oxidase A and histone deacetylase. This selectivity may allow for more targeted and specific effects in various models. However, one limitation of using N-1,3-benzodioxol-5-yl-2-(4-bromo-2-chlorophenoxy)acetamide is its potential toxicity and side effects, which may limit its use in certain models.
Orientations Futures
There are several potential future directions for research involving N-1,3-benzodioxol-5-yl-2-(4-bromo-2-chlorophenoxy)acetamide. One direction is to further investigate its potential therapeutic applications in the treatment of mood disorders and cancer. Another direction is to explore its potential as a tool for drug discovery, particularly in combination with other drugs. Additionally, further studies are needed to fully understand the safety and toxicity profile of N-1,3-benzodioxol-5-yl-2-(4-bromo-2-chlorophenoxy)acetamide in various models.
Applications De Recherche Scientifique
N-1,3-benzodioxol-5-yl-2-(4-bromo-2-chlorophenoxy)acetamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-1,3-benzodioxol-5-yl-2-(4-bromo-2-chlorophenoxy)acetamide has been shown to inhibit the activity of the enzyme monoamine oxidase A, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. This inhibition may lead to increased levels of these neurotransmitters in the brain, which could have potential therapeutic applications in the treatment of depression and other mood disorders.
In cancer research, N-1,3-benzodioxol-5-yl-2-(4-bromo-2-chlorophenoxy)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. This inhibition is thought to be due to N-1,3-benzodioxol-5-yl-2-(4-bromo-2-chlorophenoxy)acetamide's ability to inhibit the activity of the enzyme histone deacetylase, which plays a role in the regulation of gene expression in cancer cells. N-1,3-benzodioxol-5-yl-2-(4-bromo-2-chlorophenoxy)acetamide may also have potential applications in drug discovery, as it has been shown to enhance the activity of certain drugs when used in combination.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-bromo-2-chlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClNO4/c16-9-1-3-12(11(17)5-9)20-7-15(19)18-10-2-4-13-14(6-10)22-8-21-13/h1-6H,7-8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOESJNQTJLEQBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366490 | |
| Record name | N-(1,3-benzodioxol-5-yl)-2-(4-bromo-2-chlorophenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-2-(4-bromo-2-chlorophenoxy)acetamide | |
CAS RN |
6634-86-2 | |
| Record name | N-(1,3-benzodioxol-5-yl)-2-(4-bromo-2-chlorophenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-bromo-N-{3,5-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}-1H-pyrazole-3-carboxamide](/img/structure/B4757172.png)
![5-({[1-(methoxymethyl)-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4757178.png)
![N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B4757187.png)
![3-chloro-6-ethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B4757190.png)
![5-[4-(benzyloxy)benzylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4757197.png)

![N-(2-chlorophenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4757211.png)
![ethyl 1-ethyl-6-{[4-(2-furoyl)-1-piperazinyl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4757219.png)
![N-[3,5-dimethyl-1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]cyclohexanecarboxamide](/img/structure/B4757229.png)
![2-chloro-6-fluorobenzyl N-[(4-nitrophenyl)sulfonyl]glycinate](/img/structure/B4757230.png)

![1-[(5-bromo-2-thienyl)sulfonyl]-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4757248.png)
![2-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}-6-nitrobenzoic acid](/img/structure/B4757259.png)